molecular formula C15H16BrN3O3 B2909595 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034432-90-9

3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2909595
CAS RN: 2034432-90-9
M. Wt: 366.215
InChI Key: MMWJWRJJMUQZIW-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione , often referred to as Compound B4 , is a novel pyrazoline derivative. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They have garnered attention due to their diverse biological and pharmacological activities. Compound B4 exhibits potential in various areas, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant effects .


Synthesis Analysis


Molecular Structure Analysis

Compound B4’s molecular structure comprises an imidazolidine-2,4-dione core linked to a propanoyl-substituted azetidin-3-yl ring. The 4-bromophenyl group and 2,4-dimethoxyphenyl moiety contribute to its overall architecture. Understanding the spatial arrangement of atoms and functional groups is crucial for elucidating its biological interactions .


Chemical Reactions Analysis

Compound B4 may participate in various chemical reactions, including hydrolysis, oxidation, and conjugation. Investigating its reactivity with other molecules provides insights into its stability, metabolism, and potential drug interactions. Researchers have explored its behavior under different conditions to unravel its chemical properties .


Physical And Chemical Properties Analysis

  • Spectral Data : UV, IR, and NMR spectra provide information about its functional groups and connectivity .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for the compound 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione, but unfortunately, there is limited publicly available information on this exact compound.

Anticancer Research

Derivatives of similar compounds have been synthesized and evaluated for their anticancer potential using various cancer cell lines, indicating a possible application in anticancer research .

Safety And Hazards

Safety assessments include toxicity studies, acute effects, and potential adverse reactions. Researchers evaluate its impact on living organisms, including aquatic species (e.g., rainbow trout alevins). Toxicity endpoints, such as acetylcholinesterase inhibition and oxidative stress, guide safety evaluations .

Future Directions

  • Clinical Trials : Evaluate its potential as a drug candidate .

properties

IUPAC Name

3-[1-[3-(4-bromophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c16-11-4-1-10(2-5-11)3-6-13(20)18-8-12(9-18)19-14(21)7-17-15(19)22/h1-2,4-5,12H,3,6-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWJWRJJMUQZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)Br)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

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